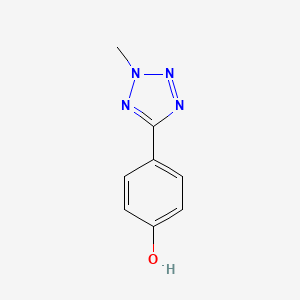![molecular formula C14H16N4OS2 B603224 5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676074-48-8](/img/structure/B603224.png)
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thienyl group, and a thiazolo-triazole system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo-Triazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Attachment of the Thienyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the thienyl moiety.
Introduction of the Piperidine Ring: The final step could involve nucleophilic substitution or reductive amination to attach the piperidine ring to the thienyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group might yield sulfoxides or sulfones, while reduction of the piperidine ring could produce various piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups might impart desirable characteristics such as conductivity, stability, or reactivity.
作用機序
The mechanism of action of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-4-ol: A similar compound with a different substitution pattern on the thiazolo-triazole core.
5-[1-piperidinyl(2-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A compound with the thienyl group attached at a different position.
5-[1-piperidinyl(3-furyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A similar compound with a furan ring instead of a thienyl group.
Uniqueness
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is unique due to its specific combination of functional groups and the positions of these groups on the molecular framework
特性
CAS番号 |
1676074-48-8 |
|---|---|
分子式 |
C14H16N4OS2 |
分子量 |
320.4g/mol |
IUPAC名 |
5-[piperidin-1-yl(thiophen-3-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C14H16N4OS2/c19-13-12(21-14-15-9-16-18(13)14)11(10-4-7-20-8-10)17-5-2-1-3-6-17/h4,7-9,11,19H,1-3,5-6H2 |
InChIキー |
CXMBMSDURHGBCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C2=CSC=C2)C3=C(N4C(=NC=N4)S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


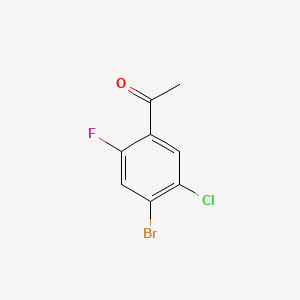
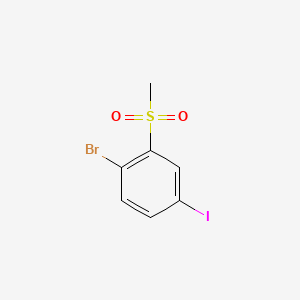
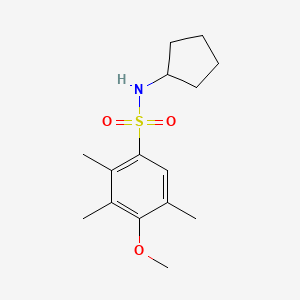
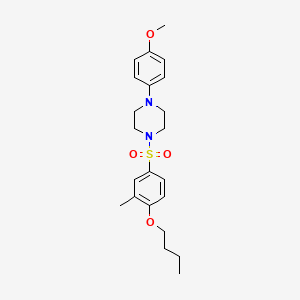
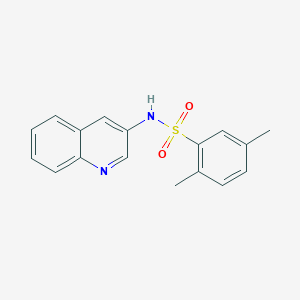
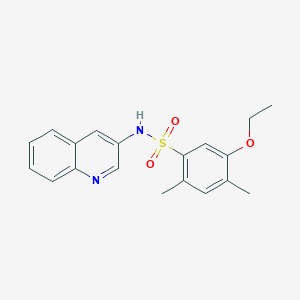
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
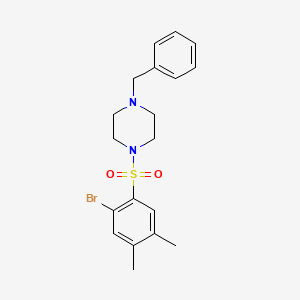
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
amine](/img/structure/B603153.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
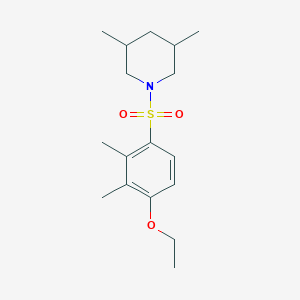
![1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone](/img/structure/B603161.png)
